An In-depth Technical Guide to 2-Amino-2-(4-methylphenyl)acetamide: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-Amino-2-(4-methylphenyl)acetamide: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-2-(4-methylphenyl)acetamide, a substituted α-amino acid derivative. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from its corresponding carboxylic acid precursor, 2-Amino-2-(4-methylphenyl)acetic acid, and structurally related compounds to offer a robust framework for its study and application.
Chemical Identity and Structure
The nomenclature "2-Amino-2-(4-methylphenyl)acetamide" specifies a precise arrangement of functional groups. The core of the molecule is an acetamide backbone. At the alpha-carbon (C2), both an amino group (-NH₂) and a 4-methylphenyl (p-tolyl) group are attached. This arrangement distinguishes it from its isomers, such as N-(amino-methylphenyl)acetamide or 2-amino-N-(4-methylphenyl)acetamide, where the substituents are on the phenyl ring of an aniline derivative.
The definitive precursor to this compound is 2-Amino-2-(4-methylphenyl)acetic acid (also known as 2-Amino-2-(p-tolyl)acetic acid or DL-4-Methylphenylglycine)[1]. The structural integrity of the target compound is inferred from this well-characterized starting material.
Table 1: Physicochemical Properties of 2-Amino-2-(4-methylphenyl)acetic Acid (Precursor)
| Property | Value | Source |
| CAS Number | 13227-01-5 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | 2-amino-2-(4-methylphenyl)acetic acid | [1] |
The chemical structure of the target compound, 2-Amino-2-(4-methylphenyl)acetamide, is presented below.
Caption: 2D structure of the precursor, 2-Amino-2-(4-methylphenyl)acetic acid.
Synthesis and Purification
The most logical and established route for the synthesis of 2-Amino-2-(4-methylphenyl)acetamide is through the amidation of its corresponding carboxylic acid, 2-Amino-2-(4-methylphenyl)acetic acid. This transformation is a cornerstone of organic and medicinal chemistry.
Proposed Synthetic Pathway: Amidation of 2-Amino-2-(4-methylphenyl)acetic Acid
The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Experimental Protocol: Synthesis via Acid Chloride Formation
This two-step, one-pot procedure is a robust method for the synthesis of primary amides from carboxylic acids.
Step 1: Activation of the Carboxylic Acid
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Amino-2-(4-methylphenyl)acetic acid (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) dropwise to the cooled suspension. The use of a slight excess of thionyl chloride ensures complete conversion to the acid chloride.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The formation of the acid chloride is typically accompanied by the evolution of sulfur dioxide and hydrogen chloride gas.
Step 2: Amination
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In a separate flask, prepare a solution of ammonia. This can be a solution of ammonia in an organic solvent or an aqueous solution of ammonium hydroxide.
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Cool the acid chloride solution from Step 1 to 0 °C.
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Slowly add the ammonia solution to the acid chloride solution with vigorous stirring. This reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
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After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.
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Upon completion, the reaction mixture can be worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid and salts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2-Amino-2-(4-methylphenyl)acetamide.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel.
Caption: Proposed synthetic workflow for 2-Amino-2-(4-methylphenyl)acetamide.
Analytical Characterization
Table 2: Predicted Spectroscopic Data for 2-Amino-2-(4-methylphenyl)acetamide
| Technique | Expected Peaks/Signals | Rationale |
| ¹H NMR | δ 7.1-7.3 ppm (m, 4H): Aromatic protons of the p-tolyl group. δ 4.5-4.8 ppm (s, 1H): Methine proton (α-carbon). δ 2.3 ppm (s, 3H): Methyl protons of the p-tolyl group. δ 1.8-2.5 ppm (br s, 2H): Amino protons (-NH₂). δ 5.5-7.5 ppm (br s, 2H): Amide protons (-CONH₂). | The chemical shifts are estimated based on standard values for similar structural motifs. The broadness of the NH₂ and CONH₂ signals is due to quadrupole broadening and potential hydrogen exchange. |
| ¹³C NMR | δ ~175 ppm: Carbonyl carbon of the amide. δ ~138 ppm: Quaternary aromatic carbon attached to the methyl group. δ ~135 ppm: Quaternary aromatic carbon attached to the α-carbon. δ ~129 ppm: Aromatic CH carbons. δ ~127 ppm: Aromatic CH carbons. δ ~58 ppm: α-carbon. δ ~21 ppm: Methyl carbon of the p-tolyl group. | The predicted chemical shifts are based on the expected electronic environment of each carbon atom. |
| IR (Infrared Spectroscopy) | ~3350-3180 cm⁻¹ (two bands): N-H stretching of the primary amine and primary amide. ~3030 cm⁻¹: Aromatic C-H stretching. ~2920 cm⁻¹: Aliphatic C-H stretching. ~1650 cm⁻¹: C=O stretching (Amide I band). ~1600 cm⁻¹: N-H bending (Amide II band). | These characteristic vibrational frequencies are indicative of the key functional groups present in the molecule. |
| MS (Mass Spectrometry) | [M]+• at m/z 164.10: Molecular ion peak. Fragmentation pattern: Loss of the amide group (-CONH₂) to give a fragment at m/z 120. Benzylic cleavage to give the tolyl fragment at m/z 91. | The molecular ion peak corresponds to the molecular weight of the compound. The fragmentation pattern is predicted based on the stability of the resulting carbocations. |
Potential Applications and Biological Activity
While the specific biological activities of 2-Amino-2-(4-methylphenyl)acetamide have not been extensively documented, the broader class of α-amino-α-arylacetamides and related structures has shown significant potential in drug discovery.
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Central Nervous System (CNS) Activity: Structurally similar compounds, such as 2-amino-2-phenylacetamide, are known to have CNS activity. These molecules can act as modulators of ion channels and receptors in the brain. For instance, α-amino acid derivatives have been investigated as general anesthetic agents that allosterically modulate GABA(A) receptors[2].
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Anticonvulsant Properties: The phenylacetamide scaffold is present in some anticonvulsant drugs. The combination of an amino group and an aromatic ring at the α-position could lead to compounds with potential efficacy in seizure disorders.
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Antimicrobial and Anticancer Potential: Amide derivatives are a rich source of biologically active compounds with a wide range of therapeutic applications, including antimicrobial and anticancer activities[3][4]. The introduction of the α-amino acid moiety can enhance the pharmacological profile of these compounds.
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Enzyme Inhibition: Derivatives of acetamide have been identified as inhibitors of various enzymes, such as α-glucosidase and α-amylase, which are relevant targets in the management of diabetes[1][5].
The biological activity of 2-Amino-2-(4-methylphenyl)acetamide would likely be influenced by its stereochemistry, as the α-carbon is a chiral center. The individual enantiomers may exhibit different pharmacological profiles.
Caption: Potential therapeutic areas for 2-Amino-2-(4-methylphenyl)acetamide.
Safety and Handling
Specific safety data for 2-Amino-2-(4-methylphenyl)acetamide is not available. However, based on the safety information for its precursor, 2-Amino-2-(4-methylphenyl)acetic acid, and general knowledge of related compounds, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
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Respiratory Protection: In case of dust formation, use a certified respirator.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for the precursor, 2-Amino-2-(4-methylphenyl)acetic acid.
Conclusion
2-Amino-2-(4-methylphenyl)acetamide is a chiral α-amino acid derivative with a well-defined chemical structure that can be readily synthesized from its corresponding carboxylic acid. While direct experimental data is sparse, its structural features suggest potential for a range of biological activities, particularly in the areas of CNS disorders, and as an antimicrobial or anticancer agent. This technical guide provides a foundational understanding of its chemistry and potential applications, serving as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully elucidate its properties.
References
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PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022, January 17). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Retrieved from [Link]
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PubMed. (2022, January 17). Identification of Cyclic Sulfonamides with an N- Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Retrieved from [Link]
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MDPI. (2017, April 4). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]
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PubMed. (2010, March 25). Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2001, October 25). Alpha-amino acid phenolic ester derivatives: novel water-soluble general anesthetic agents which allosterically modulate GABA(A) receptors. Retrieved from [Link]
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